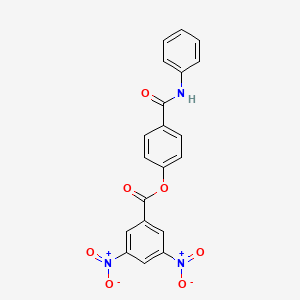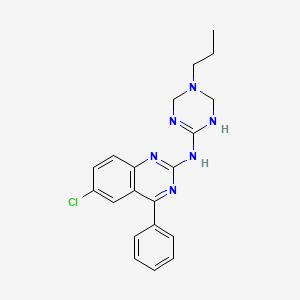![molecular formula C21H23N3O4S2 B15021526 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15021526.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced by reacting the benzothiazole derivative with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal species.
Biology: It is used in biological studies to understand its interactions with cellular components and its potential as a therapeutic agent.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and as a potential catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide
- **N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(benzylsulfonyl)acetamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide stands out due to its unique combination of the azepane ring, sulfonyl group, and benzothiazole moiety. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C21H23N3O4S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4S2/c25-20(15-24-18-7-3-4-8-19(18)29-21(24)26)22-16-9-11-17(12-10-16)30(27,28)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,25) |
InChI Key |
NJHRTSYDYFBDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15021456.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,5-dichlorobenzamide](/img/structure/B15021464.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B15021471.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B15021472.png)
![N-(5-chloro-2-hydroxyphenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B15021476.png)
![N-(4-methoxy-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B15021484.png)
![N-benzyl-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021488.png)
![Ethyl 4-cyano-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B15021499.png)
![4-Chloro-N-({N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021507.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15021514.png)


![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15021533.png)
